4-Methoxy-1H-indole-3-carboximidamide

Vue d'ensemble

Description

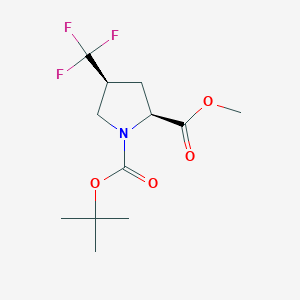

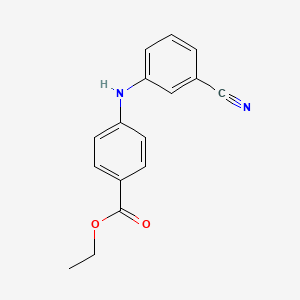

4-Methoxy-1H-indole-3-carboximidamide is a chemical compound with the empirical formula C10H11N3O . It has a molecular weight of 189.21 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indole-3-carboximidamide can be represented by the SMILES stringCOC1=C2C(C(N)=N)=CNC2=CC=C1 . This indicates that the molecule contains a methoxy group (OCH3) attached to an indole ring, which is further substituted with a carboximidamide group.

Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Synthesis

4-Methoxy-1H-indole-3-carboximidamide: is a valuable scaffold in medicinal chemistry due to its indole core, which is a common structure in many natural and synthetic molecules with significant biological activity . Its modification and incorporation into drug design can lead to the development of new therapeutic agents, particularly in the realm of cancer treatment, Alzheimer’s disease, and cardiovascular disorders.

Biological Activity: Antiviral Research

Indole derivatives have shown promise in antiviral research. The structural modification of indole compounds, such as 4-Methoxy-1H-indole-3-carboximidamide , could lead to the discovery of potent antiviral agents . This is particularly relevant in the study of viruses like hepatitis C, where specific indole derivatives have demonstrated inhibitory effects.

Pharmacology: Neuroprotective Agents

The indole moiety is known to possess neuroprotective properties. Research into 4-Methoxy-1H-indole-3-carboximidamide could uncover new neuroprotective drugs that may be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Biochemistry: Enzyme Inhibition

Indole derivatives can act as enzyme inhibitors, which is crucial for regulating metabolic pathways4-Methoxy-1H-indole-3-carboximidamide could be studied for its potential to inhibit specific enzymes, thereby controlling diseases associated with enzyme malfunction .

Material Science: Organic Electronic Materials

The electronic properties of indole derivatives make them suitable for use in organic electronic materials4-Methoxy-1H-indole-3-carboximidamide could be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .

Coordination Chemistry: Metal Complexes

Indole-containing metal complexes have medicinal applications. The synthesis of metal complexes using 4-Methoxy-1H-indole-3-carboximidamide as a ligand can lead to the creation of compounds with enhanced biological activity, useful in areas such as cancer therapy .

Safety and Hazards

While specific safety and hazard information for 4-Methoxy-1H-indole-3-carboximidamide is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. It’s classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .

Propriétés

IUPAC Name |

4-methoxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCWEUDBIBFWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672938 | |

| Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-indole-3-carboximidamide | |

CAS RN |

889944-24-5 | |

| Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)

![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)

![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)

![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)